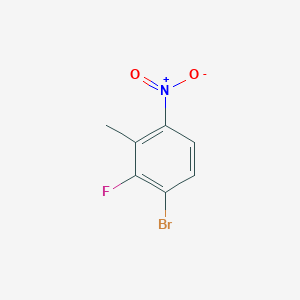

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene

Übersicht

Beschreibung

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It can be used in copper reduction reactions and as an organic electrophosphorescent material .

Synthesis Analysis

The synthesis of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene involves electrophilic substitution reactions . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The molecular formula of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 .Chemical Reactions Analysis

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene can undergo palladium-catalyzed Stille cross-coupling reaction . It can also be used in copper reduction reactions .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It has a molecular weight of 234.02 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Ortho-Fluoroazobenzene

- Scientific Field : Chemical Crystallography .

- Application Summary : The compound is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .

- Methods of Application : The synthesis involves the reaction of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene with other reagents. The resulting molecule crystallizes in the centrocemetric space group P -1 .

- Results or Outcomes : The synthesized molecule was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Synthesis of N-Fused Tricyclic Indoles

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used as a reactant in the synthesis of N-fused tricyclic indoles .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Bromo Displacement Product

- Scientific Field : Organic Chemistry .

- Application Summary : The compound undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Nomenclature Studies

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used in studies related to the nomenclature of substituted benzene derivatives according to IUPAC rules .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Internal Standard in Fluorination

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Dibenzoxazepine Analogs

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used in the synthesis of dibenzoxazepine analogs, which are potent sodium channel blockers .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMRVLZYULUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)

![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)

![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)